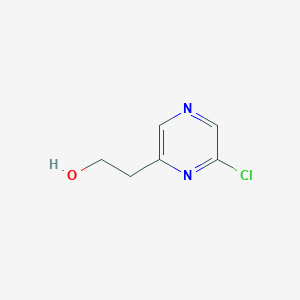

2-(6-Chloropyrazin-2-yl)ethan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H7ClN2O |

|---|---|

Molekulargewicht |

158.58 g/mol |

IUPAC-Name |

2-(6-chloropyrazin-2-yl)ethanol |

InChI |

InChI=1S/C6H7ClN2O/c7-6-4-8-3-5(9-6)1-2-10/h3-4,10H,1-2H2 |

InChI-Schlüssel |

QWEBGLHXUHNSNN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(N=C(C=N1)Cl)CCO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Chemical and Pharmacological Architecture of 2-(6-Chloropyrazin-2-yl)ethan-1-ol: A Technical Guide for Drug Development

Executive Summary

2-(6-Chloropyrazin-2-yl)ethan-1-ol is a highly versatile, orthogonally reactive bifunctional building block utilized extensively in medicinal chemistry and drug discovery[1]. Structurally, it features an electron-deficient pyrazine core with a reactive chlorine atom at the C6 position, paired with a flexible ethanol side chain at the C2 position. This unique architecture allows researchers to perform chemoselective modifications—such as nucleophilic aromatic substitution (SNAr) on the ring and aliphatic functionalization on the side chain—making it a privileged scaffold for developing anti-mycobacterial agents and kinase inhibitors[2].

Physicochemical Profiling & Molecular Architecture

Understanding the baseline physicochemical properties of 2-(6-Chloropyrazin-2-yl)ethan-1-ol is critical for predicting its solubility, reactivity, and behavior in biological assays. The pyrazine nitrogen atoms act as strong hydrogen bond acceptors, while the primary alcohol serves as both a hydrogen bond donor and acceptor.

| Property | Value |

| IUPAC Name | 2-(6-Chloropyrazin-2-yl)ethan-1-ol |

| CAS Number | 2354169-91-6[1] |

| Molecular Formula | C6H7ClN2O[3] |

| Molecular Weight | 158.59 g/mol [4] |

| SMILES | Clc1cncc(CCO)n1 |

| Structural Class | Halogenated Heteroaromatic Alcohol |

| Primary Reactivity Sites | C6 (Electrophilic), Primary Alcohol (Nucleophilic/Oxidizable) |

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 2-(6-chloropyrazin-2-yl)ethan-1-ol is typically achieved via the chemoselective reduction of its corresponding ester precursor, such as ethyl 2-(6-chloropyrazin-2-yl)acetate[5].

Expertise & Experience (Causality Insight): The primary challenge in reducing halogenated heteroaromatics is avoiding hydrodehalogenation (unwanted cleavage of the C-Cl bond) and over-reduction of the electron-deficient pyrazine ring. Aggressive reducing agents like Lithium Aluminum Hydride (LiAlH4) are strictly contraindicated. Instead, a milder system using Sodium Borohydride (NaBH4) in a mixed Tetrahydrofuran (THF)/Methanol solvent system is employed. Methanol serves as a critical proton donor, significantly enhancing the electrophilicity of the ester carbonyl and accelerating the reduction at low temperatures, thereby preserving the sensitive C6-chlorine atom.

Step-by-Step Protocol: Chemoselective Ester Reduction

-

Substrate Preparation: Dissolve ethyl 2-(6-chloropyrazin-2-yl)acetate (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Add anhydrous methanol (2.0 eq) to the solution.

-

Thermal Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C under an inert argon atmosphere. Causality: This thermal suppression prevents exothermic side reactions that could lead to non-specific ring reduction.

-

Controlled Reduction: Add NaBH4 (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal spikes, maintaining the strict kinetic control required to spare the C-Cl bond.

-

Reaction Monitoring: Stir the mixture at 0 °C to room temperature for 2–4 hours. Monitor the consumption of the ester via TLC or LC-MS to ensure the reaction does not proceed past the alcohol stage.

-

Quenching & Workup: Once complete, quench the reaction carefully with saturated aqueous NH4Cl at 0 °C. Causality: NH4Cl provides a mildly acidic environment to break down the borate complexes without protonating the pyrazine nitrogens. Stronger acids would protonate the ring, causing the product to partition into the aqueous layer and drastically reducing yield.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure alcohol.

Mechanistic Reactivity & Orthogonal Functionalization

The strategic value of 2-(6-chloropyrazin-2-yl)ethan-1-ol lies in its orthogonal reactivity, allowing for independent modifications at two distinct sites:

-

Nucleophilic Aromatic Substitution (SNAr): The C6-chlorine is highly activated by the electron-withdrawing nature of the adjacent pyrazine nitrogens. It can be readily displaced by nucleophiles (amines, anilines, and alkoxides) under mild basic conditions (e.g., using triethylamine or pyridine)[2].

-

Aliphatic Alcohol Activation: The primary alcohol can be transformed into a superior leaving group (mesylate or tosylate) or utilized directly in Mitsunobu coupling to construct complex ether linkages without affecting the pyrazine core.

Caption: Orthogonal reactivity pathways of 2-(6-chloropyrazin-2-yl)ethan-1-ol in synthetic chemistry.

Role in Drug Development & Biological Activity

Substituted chloropyrazines are privileged scaffolds in medicinal chemistry, exhibiting profound biological activities across multiple therapeutic areas[2].

Anti-Mycobacterial Agents

Pyrazine derivatives are cornerstone therapeutics in tuberculosis treatment (e.g., the first-line drug Pyrazinamide). Chloropyrazine derivatives have been extensively evaluated against Mycobacterium tuberculosis (M. tb) strains using assays such as the Microplate Alamar Blue Assay (MABA)[6]. Mechanistically, these compounds often function by targeting the FAS-II system, specifically inhibiting the enoyl-ACP reductase (InhA), which is critical for mycolic acid biosynthesis[7]. The minimum inhibitory concentration (MIC) of advanced chloropyrazine derivatives can reach highly potent low-micromolar ranges[6].

Kinase Inhibitors & Anticancer Activity

The pyrazine ring is a recognized bioisostere of the purine core found in ATP. Consequently, chloropyrazine derivatives are utilized to design competitive kinase inhibitors that modulate critical cellular signaling cascades, such as the MAPK/ERK pathway, inducing apoptosis in various cancer cell lines[2].

Caption: Mechanism of action for chloropyrazine derivatives targeting the mycobacterial FAS-II system.

References

-

2-(6-Chloropyrazin-2-yl)ethan-1-ol | CAS#:2354169-91-6 , Chemsrc. Available at: [Link][1]

-

Product Index - AA Blocks: 2354169-91-6 , AA Blocks. Available at: [Link][3]

-

Building Blocks Catalogue March 2023 , Namiki Shoji. Available at: [Link][4]

-

Design, synthesis, and biological evaluation of (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives as anti-mycobacterial agents , PubMed (NIH). Available at: [Link][6]

-

Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives , Semantic Scholar. Available at: [Link][7]

Sources

- 1. 2-(6-Chloropyrazin-2-yl)ethan-1-ol | CAS#:2354169-91-6 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. aablocks.com [aablocks.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. 930798-25-7|2-(6-Chloropyrazin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. Design, synthesis, and biological evaluation of (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives as anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Solubility Profile of 2-(6-Chloropyrazin-2-yl)ethan-1-ol in Organic Solvents: A Predictive and Empirical Guide

Executive Summary

The rational selection of solvents is a critical inflection point in pharmaceutical process chemistry and formulation development. For versatile intermediates like 2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS: 2354169-91-6) , understanding its solvation thermodynamics is essential for optimizing reaction yields, extraction efficiency, and crystallization processes. Because empirical solubility data for novel or niche intermediates is often proprietary or scarce, this whitepaper synthesizes theoretical predictive modeling—via Hansen Solubility Parameters (HSP)—with a self-validating high-throughput empirical screening protocol. Furthermore, we integrate these findings with modern green chemistry standards to guide sustainable solvent selection.

Molecular Architecture & Solvation Thermodynamics

To predict the solubility profile of 2-(6-Chloropyrazin-2-yl)ethan-1-ol, we must first deconstruct its molecular architecture and the causality of its intermolecular interactions:

-

The Pyrazine Core (1,4-Diazine): The electron-deficient, weakly basic heteroaromatic ring provides moderate dispersion forces ( δD ) and significant dipole-dipole interactions ( δP ) due to the electronegative nitrogen atoms.

-

The Chlorine Substituent (C6): The halogen atom increases the overall lipophilicity and polarizability of the molecule, expanding its solubility into moderately non-polar and chlorinated solvents.

-

The Hydroxyethyl Side Chain (C2): The terminal primary alcohol is a strong hydrogen bond donor and acceptor. This functional group drastically elevates the hydrogen-bonding parameter ( δH ), ensuring high affinity for protic and polar aprotic solvents.

Causality in Solvation: The molecule will exhibit maximum solubility in solvents that can simultaneously disrupt the crystal lattice (thermodynamic penalty) and stabilize the highly polarizable, hydrogen-bonding functional groups (enthalpic gain). Therefore, solvents with balanced δP and δH values will be thermodynamically favored.

Predictive Modeling: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is mathematically quantified using Hansen Solubility Parameters, which deconstruct cohesive energy density into three specific intermolecular interactions: Dispersion ( δD ), Polar ( δP ), and Hydrogen-bonding ( δH ). Recent advancements have improved the thermodynamic rigor of HSP by accounting for solvent molecule size and entropic mixing factors .

For 2-(6-Chloropyrazin-2-yl)ethan-1-ol, the estimated HSP values (based on group contribution methods) are approximately:

-

δD (Dispersion): ~18.5 MPa0.5

-

δP (Polar): ~8.5 MPa0.5

-

δH (Hydrogen Bonding): ~11.0 MPa0.5

Solvents whose HSP coordinates fall within the interaction radius ( R0 ) of the solute's Hansen sphere (i.e., Ra<R0 ) are predicted to be excellent solvents.

Caption: Logical Workflow for Sustainable Solvent Selection using Hansen Parameters and GSK Guidelines.

Empirical High-Throughput Screening (HTS) Protocol

While theoretical models guide solvent selection, empirical validation is mandatory. To conserve material during early-phase development, a High-Throughput Screening (HTS) approach is utilized .

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal mass-balance checks and statistical variance limits to automatically flag anomalous data (e.g., solvent evaporation or API degradation).

Step-by-Step Methodology:

-

Preparation & Dispensing: Accurately weigh 10 mg of 2-(6-Chloropyrazin-2-yl)ethan-1-ol into a 96-well glass-lined microtiter plate. Dispense 100 μL of the selected solvent vehicles (15-30 diverse solvents) into respective wells.

-

Equilibration: Seal the plate with a solvent-resistant mat. Incubate at 25∘C±0.1∘C for 48 hours under orbital agitation (400 RPM) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes. The centrifugal force ensures complete sedimentation of undissolved API, preventing false-positive solubility readings from suspended micro-particulates.

-

Supernatant Analysis (Quantification): Extract 10 μL of the supernatant, dilute with the HPLC mobile phase, and quantify the dissolved API using a validated RP-HPLC-UV method against a known reference standard curve ( R2>0.999 ).

-

Solid-State Analysis (Form Verification): Harvest the residual pellet and analyze via X-Ray Powder Diffraction (XRPD). Causality: This step is critical to verify that the undissolved solid has not converted into a different polymorph, solvate, or hydrate, which would alter the apparent solubility.

-

Self-Validation Check: Calculate the mass balance: (APIdissolved+APIpellet)/APItotal_dispensed . A recovery of 98%−102% validates the well. Triplicate wells must demonstrate a Relative Standard Deviation (RSD) of <5% .

Caption: High-Throughput Solubility Screening Workflow with Self-Validating Controls.

Predicted Solubility Profile & Green Solvent Selection

Modern pharmaceutical development requires that solvent selection balances raw solubilizing power with Environmental, Health, and Safety (EHS) impacts. We apply the GlaxoSmithKline (GSK) Solvent Selection Guide to rank the predicted solubility profile of 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Quantitative Data Summary

| Solvent Class | Representative Solvent | Predicted Solubility ( 25∘C ) | HSP Distance ( Ra ) | GSK Sustainability Score |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | >100 mg/mL | Low (High Affinity) | Problematic |

| Alcohols | Ethanol | 50−100 mg/mL | Low (High Affinity) | Recommended |

| Ethers | Tetrahydrofuran (THF) | 50−100 mg/mL | Low (High Affinity) | Problematic |

| Esters | Ethyl Acetate | 30−50 mg/mL | Moderate | Recommended |

| Chlorinated | Dichloromethane (DCM) | 30−50 mg/mL | Moderate | Highly Hazardous |

| Aliphatic | Heptane | <1 mg/mL | High (Low Affinity) | Recommended |

| Aqueous | Water | 10−20 mg/mL | Moderate | Recommended |

Note: While DMSO and THF offer exceptional solubility due to their ability to accept hydrogen bonds from the hydroxyethyl group and engage the pyrazine dipole, their EHS profiles are suboptimal for late-stage manufacturing. Ethanol and Ethyl Acetate represent the optimal intersection of high solubilizing capacity (driven by strong δH and δP alignment) and "Recommended" green chemistry status.

References

-

Revisiting Hansen Solubility Parameters by Including Thermodynamics ChemPhysChem (2017) URL:[Link]

-

Overcoming Early Phase Development Challenges & Optimizing Formulations With a Minimal Amount of API Drug Development & Delivery (2015) URL:[Link]

-

Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry Green Chemistry (Royal Society of Chemistry) (2011) URL:[Link]

A Comprehensive Technical Guide to 6-Chloropyrazine Ethanol Derivatives: Synthesis, Mechanisms, and Pharmaceutical Applications

Introduction to the 6-Chloropyrazine Scaffold

The 6-chloropyrazine nucleus is a highly privileged pharmacophore in modern medicinal chemistry. Its electron-deficient diazine ring system makes it an excellent candidate for structural functionalization, particularly through nucleophilic aromatic substitution ( SNAr ) and cross-coupling reactions[1]. Derivatizing this core with an ethanol (hydroxyethyl) moiety—often via amidation with ethanolamine or reduction of corresponding esters—serves a dual purpose. First, it introduces a critical hydrogen-bond donor/acceptor pair that enhances target-protein interactions. Second, it fine-tunes the physicochemical properties of the molecule, specifically lowering the lipophilicity ( logP ) to improve aqueous solubility, which is a common bottleneck in pyrazine-based drug development[2].

These derivatives have demonstrated profound therapeutic potential across multiple domains, most notably as potent antitubercular agents targeting Mycobacterium tuberculosis[3], A2B adenosine receptor antagonists[4], and epithelial sodium channel (ENaC) blockers for the treatment of airway diseases like cystic fibrosis[5].

Synthetic Methodologies & Mechanistic Rationale

Overcoming Reagent Toxicity in Amidation

Historically, the synthesis of 6-chloropyrazine-2-carboxamides involved activating 6-chloropyrazine-2-carboxylic acid using thionyl chloride ( SOCl2 ) to form an acyl chloride intermediate[3]. However, thionyl chloride is highly toxic and is monitored under the Chemical Weapons Convention (CWC) due to its potential use in synthesizing chemical weapons[6]. Furthermore, alternative coupling agents like 1,1'-carbonyldiimidazole (CDI) often yield intermediates that are insufficiently reactive for hindered amines[6].

The TCBC Advantage: To establish a self-validating, safe, and high-yielding protocol, modern syntheses utilize 2,4,6-trichlorobenzoyl chloride (TCBC)[6]. The reaction of TCBC with 6-chloropyrazine-2-carboxylic acid produces a mixed anhydride. The sterically hindered aromatic moiety of TCBC prevents nucleophilic attack on the benzoyl carbonyl, regioselectively directing the incoming amine (e.g., ethanolamine) to attack the pyrazine carbonyl[6]. This ensures high yields (71–75%) of the desired N-(2-hydroxyethyl)-6-chloropyrazine-2-carboxamide without the safety hazards associated with SOCl2 [6].

Direct Functionalization via SNAr

Alternatively, ethanol derivatives can be synthesized by directly reacting 6-chloropyrazine precursors with ethanolamine. The strong electron-withdrawing nature of the pyrazine ring nitrogen atoms activates the chlorine-bearing carbon, allowing for smooth displacement by the primary amine of ethanolamine, yielding a β -hydroxyethyl substituted pyrazine[7][8].

Synthetic workflow of 6-chloropyrazine ethanol derivatives via TCBC.

Biological Activity Profiles and Mechanisms

Antitubercular Activity (InhA Inhibition)

The emergence of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates novel therapeutic agents[3]. 6-Chloropyrazine derivatives exhibit excellent bioactivity against the Mycobacterium tuberculosis H37Rv and H37Ra strains[6][9]. Molecular docking studies reveal that these compounds act as competitive inhibitors of the InhA protein (enoyl-acyl carrier protein reductase)[6]. By binding to the InhA active site, they halt mycolic acid biosynthesis, leading to the disruption of the mycobacterial cell wall and subsequent cell death[6].

Mechanism of action for InhA inhibition by 6-chloropyrazine derivatives.

A2B Adenosine Receptor Antagonism

Derivatives such as 2-amino-6-chloropyrazine serve as critical building blocks for synthesizing A2B adenosine receptor antagonists[4][10]. These antagonists are highly sought after for treating inflammatory conditions, asthma, and certain cardiovascular diseases. High-affinity derivatives synthesized from this core demonstrate Ki values below 10 nM[4].

Epithelial Sodium Channel (ENaC) Blockade

3,5-Diamino-6-chloropyrazine-2-carboxylic acid derivatives are potent blockers of the epithelial sodium channel (ENaC)[5][11]. Blocking ENaC in the airway epithelium prevents excessive sodium and water reabsorption, thereby improving mucociliary clearance in patients with respiratory diseases like cystic fibrosis[5].

Quantitative Data Summary

The following table summarizes the biological efficacy of various 6-chloropyrazine derivatives against key targets, demonstrating the impact of structural modifications.

| Compound Class / Derivative | Primary Target / Assay | Metric | Value Range | Reference |

| 6-Chloro-N-octylpyrazine-2-carboxamide | M. tuberculosis (InhA binding) | Docking Rerank Score | Lowest (Best Affinity) | [3][6] |

| (E)-3-amino-N'-benzylidene-6-chloropyrazine | M. tuberculosis H37Ra (MABA) | MIC | 3.13 – >50 µg/mL | [9] |

| 3,5-bis-CF3-phenyl amide of 5-t-butyl-6-Cl-pyrazine | M. tuberculosis H37Rv | Inhibition % | 72% at 12.5 µg/mL | [2] |

| Optimized Pyrazine A2B Antagonists | A2B Adenosine Receptor | Ki | < 10 nM | [4] |

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the chemical synthesis and biological evaluation of these derivatives.

Protocol A: Synthesis of N-(2-hydroxyethyl)-6-chloropyrazine-2-carboxamide

Rationale: Utilizes TCBC to avoid toxic chlorinating agents while ensuring high regioselectivity.

-

Preparation of Mixed Anhydride: Dissolve 1.0 equivalent of 6-chloropyrazine-2-carboxylic acid in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere[6].

-

Activation: Add 1.2 equivalents of Triethylamine (TEA) followed by the dropwise addition of 1.1 equivalents of 2,4,6-trichlorobenzoyl chloride (TCBC). Stir the mixture at room temperature for 2 hours to form the mixed anhydride intermediate[6].

-

Amidation: To the reaction mixture, add 1.2 equivalents of ethanolamine and a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). Elevate the temperature to 50–55 °C and stir for 1 hour[6].

-

Work-up: Cool the mixture to room temperature and filter off the triethylamine hydrochloride salts. Extract the filtrate with dichloromethane (DCM)[6].

-

Washing & Purification: Wash the organic layer sequentially with 5% HCl (to remove unreacted amine/DMAP), 5% NaOH (to remove unreacted carboxylic acid), 5% Na2CO3 , and brine[6]. Dry over anhydrous Na2SO4 , evaporate the solvent, and recrystallize from aqueous ethanol to yield the pure product[2].

Protocol B: Microplate Alamar Blue Assay (MABA) for M. tuberculosis

Rationale: A reliable, colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives.

-

Inoculum Preparation: Cultivate M. tuberculosis H37Ra strain in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until logarithmic growth phase is reached[9].

-

Compound Dilution: Prepare serial two-fold dilutions of the 6-chloropyrazine ethanol derivative in 96-well microplates (concentration range: 0.78 to 100 µg/mL)[9].

-

Incubation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5×105 CFU/mL. Incubate the plates at 37 °C for 5 days[9].

-

Indicator Addition: Add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours[9].

-

Readout: Observe the color change. A shift from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[9].

References

-

Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives IOP Conference Series: Materials Science and Engineering (via ResearchGate) URL: [Link]

-

Design, synthesis, and biological evaluation of (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives as anti-mycobacterial agents PubMed (NIH) URL:[Link]

-

Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives Semantic Scholar URL:[Link]

-

STUDIES ON PYRAZINE DERIVATIVES. XLIX. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES CLOCKSS (Heterocycles) URL: [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity PubMed Central (NIH) URL:[Link]

- US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers Google Patents URL

- US20090042891A1 - Pyrazine Derivatives Useful as Adenosine Receptor Antagonists Google Patents URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20090042891A1 - Pyrazine Derivatives Useful as Adenosine Receptor Antagonists - Google Patents [patents.google.com]

- 5. US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Design, synthesis, and biological evaluation of (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives as anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid [lgcstandards.com]

Advanced Structural Analysis and Synthetic Utility of Chloropyrazine-Based Building Blocks in Drug Discovery

Executive Summary

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with over 70% of therapeutic drugs containing one or more heterocyclic rings[1]. Among these, the pyrazine core—a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation—stands out for its distinct chemical reactivity and broad biological applicability[2]. When functionalized with a chlorine atom, the resulting chloropyrazine scaffold becomes a highly versatile building block. The electron-withdrawing nature of the pyrazine nitrogens, coupled with the labile carbon-chlorine bond, makes chloropyrazines ideal substrates for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[3],[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. Here, we will dissect the causality behind experimental choices, explore the critical self-validating analytical workflows required to prevent erroneous Structure-Activity Relationship (SAR) data, and detail the step-by-step methodologies used to synthesize high-value pharmaceutical intermediates.

Mechanistic Pathways: Functionalization Strategies

The synthetic utility of chloropyrazines stems from the predictable yet tunable reactivity of the C-Cl bond. Depending on the reaction conditions and the nature of the nucleophile or coupling partner, chloropyrazines can be directed down several distinct synthetic pathways.

Caption: Divergent synthetic pathways of chloropyrazine building blocks.

The Risk of Tele-Substitution in SAR Development

A critical, often overlooked phenomenon in pyrazine chemistry is tele-substitution . While standard SNAr reactions typically result in ipso-substitution (where the nucleophile directly replaces the chlorine atom), tele-substitution occurs when the nucleophile attacks a position distant from the leaving group[4]. This can lead to transient ring opening and subsequent rearrangement, yielding an unexpected isomer[4].

Structural Elucidation: A Self-Validating Analytical Workflow

To ensure absolute structural integrity, every synthesized chloropyrazine derivative must pass through a rigorous, multi-tiered analytical validation process.

Caption: Self-validating structural elucidation workflow for SAR integrity.

NMR Spectroscopy Markers

Nuclear Magnetic Resonance (NMR) provides the first line of structural verification. The pyrazine ring protons and the carbon bearing the chlorine atom exhibit highly specific chemical shifts.

Table 1: Characteristic NMR Chemical Shifts for Substituted Chloropyrazines

| Structural Feature | Nucleus | Chemical Shift (ppm) | Analytical Significance |

| Pyrazine Ring Protons (C-5, C-6) | 1H | 8.20 - 8.50 | Confirms the integrity of the aromatic pyrazine core post-reaction[5]. |

| Chlorinated Carbon (C-Cl) | 13C | ~145.0 - 150.7 | Disappearance or significant shifting confirms successful substitution/coupling[5]. |

| Alkyne Carbons (sp-hybridized) | 13C | 75.5 & 108.8 | Validates successful Sonogashira cross-coupling with terminal alkynes[5]. |

| Amino Protons (NH) | 1H | Variable (Split signals) | Magnetic inequivalence (signals separated by ~1 ppm) indicates hydrogen bonding or amino-imine tautomerism[6]. |

X-Ray Crystallography and Tautomerism

While NMR is powerful, X-ray crystallography is the definitive arbiter of 3D conformation. For example, in the synthesis of heterocyclic sulfonyl-carboximidamides derived from chloropyrazines, 1H NMR often shows separate signals for the amino group protons[6]. X-ray crystallographic studies resolve this by revealing an amino-imine tautomeric structure stabilized by internal hydrogen bonding between the amine proton and the oxygen atom of the sulfonyl moiety[6]. Furthermore, crystallography is the only definitive method to rule out the aforementioned tele-substitution rearrangements[4].

Experimental Protocols: Step-by-Step Methodologies

The following protocols represent field-proven, optimized methodologies for functionalizing chloropyrazines.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) of 3-Chloropyrazine-2-carboxamide

This protocol is utilized to synthesize 3-benzylaminopyrazine-2-carboxamides, which are potent antitubercular agents[3],[7].

Causality Check: Tetrahydrofuran (THF) is selected as the solvent due to its excellent solubilizing properties for both the pyrazine core and the amine nucleophile. Triethylamine (TEA) is employed not as a solvent, but as a non-nucleophilic base to scavenge the HCl byproduct, thereby driving the equilibrium forward and preventing the protonation of the incoming benzylamine nucleophile[3].

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equivalent of 3-chloropyrazine-2-carboxamide in anhydrous THF under an inert nitrogen atmosphere[3].

-

Reagent Addition: Add 2.0 equivalents of the desired substituted benzylamine to the stirring solution[3].

-

Base Addition: Introduce 1.0 equivalent of triethylamine dropwise to the reaction mixture[3].

-

Reaction Execution: Heat the mixture under reflux for 4 to 8 hours. Monitor reaction progress via TLC or LCMS until the starting chloropyrazine is consumed.

-

Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water. Extract the organic layer, dry over anhydrous Na2SO4, and purify via flash column chromatography.

Protocol B: Sonochemical Sonogashira Coupling of 2,3-Dichloropyrazine

This protocol generates 2-alkynyl-3-chloropyrazines, which are prospective ligands targeting the SARS-CoV-2 nucleocapsid protein[5].

Causality Check: Traditional Sonogashira couplings often require toxic organic solvents (like DMF) and long heating times[5]. This optimized protocol utilizes ultrasound irradiation to accelerate the Cu-catalyzed C-C bond formation via cavitation, and employs PEG-400 as an environmentally benign, green solvent that stabilizes the transition metal intermediates[5].

Step-by-Step Procedure:

-

Catalyst Preparation: In a reaction vessel containing PEG-400, add 2,3-dichloropyrazine (1.0 equiv) and a terminal alkyne (1.2 equiv)[5].

-

System Activation: Add CuI (catalytic amount), PPh3 (ligand), and K2CO3 (base) to the mixture[5].

-

Sonication: Subject the reaction mixture to ultrasound irradiation at room temperature. The acoustic cavitation generates localized hotspots that rapidly drive the cross-coupling reaction to completion (typically within 30-60 minutes)[5].

-

Isolation: Dilute the mixture with water and extract with a suitable organic solvent. Purify the resulting 2-alkynyl-3-chloropyrazine via column chromatography[5].

Pharmaceutical Applications & Quantitative Biological Data

Chlorine chemistry is heavily relied upon in the pharmaceutical industry, with chlorinated compounds representing a massive family of FDA-approved drugs[8]. The strategic placement of a chlorine atom on a pyrazine ring alters the molecule's lipophilicity, metabolic stability, and target binding affinity[3],[8].

Table 2: Quantitative Biological Activity of Key Chloropyrazine Derivatives

| Compound Class | Primary Target / Disease | Key Quantitative Metric | Mechanism of Action |

| 3-Benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | MIC: 6 - 42 µM[7] | Disrupts mycobacterial energetics, leading to energy depletion and cell death[7]. |

| Chloropyrazine-conjugated benzothiazepines | Human Liver Cell Lines (L02) / Cytotoxicity | IC50: Variable based on substitution[1] | Acts as a cytotoxic agent; structural variations dictate selectivity against normal vs. cancer cells[1]. |

| 2-Alkynyl 3-chloropyrazines | SARS-CoV-2 (COVID-19) | Binding Affinity: High in silico docking scores[5] | Targets the RNA-binding domain of the viral Nucleocapsid (N) protein via hydrophobic/VdW interactions[5]. |

Conclusion

The chloropyrazine building block is far more than a simple starting material; it is a highly programmable scaffold that sits at the intersection of organic synthesis and drug discovery. By understanding the mechanistic nuances of SNAr and cross-coupling reactions, respecting the structural pitfalls of phenomena like tele-substitution, and employing rigorous, self-validating analytical techniques like X-ray crystallography, researchers can confidently design the next generation of antimicrobial, antiviral, and anticancer therapeutics.

References

- A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action. BenchChem.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC (NIH).

- tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials.

- Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. PMC (NIH).

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.

- In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PMC (NIH).

- Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. Arabian Journal of Chemistry.

Sources

- 1. Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Pyrazine Ethanol Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, represents a cornerstone scaffold in the field of medicinal chemistry.[1] Its derivatives have garnered significant attention from the scientific community due to their extensive spectrum of biological activities, establishing them as promising candidates for the development of novel therapeutic agents.[1][2] This technical guide offers a comprehensive exploration of the therapeutic potential of pyrazine derivatives, with a particular focus on pyrazine ethanol derivatives. It is designed to serve as an invaluable resource for researchers, scientists, and professionals engaged in drug discovery and development by providing in-depth insights into their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data and detailed experimental methodologies.

The unique electronic characteristics and chemical versatility of the 1,4-diazine structure are central to its pharmacological importance.[3] The presence of two nitrogen atoms in the pyrazine ring creates an electron-deficient system, which can influence the molecule's interaction with biological targets.[4] This property, combined with the ability to readily modify the pyrazine core, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a fertile ground for the discovery of next-generation therapeutics.[1] Pyrazine derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antitubercular activities.[1][3]

I. Synthetic Strategies for Pyrazine Ethanol Derivatives

The synthesis of the pyrazine core and its derivatives is a well-established field in organic chemistry, with numerous versatile methods available to researchers.[5] A common and classical approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation.[5] More contemporary and environmentally friendly methods utilize catalytic systems to achieve these transformations under milder conditions, often resulting in higher yields and reduced environmental impact.[5][6]

One innovative and atom-economical route to 2,5-substituted pyrazines is the manganese-catalyzed acceptorless dehydrogenative self-coupling of 2-amino alcohols.[6][7] This method is particularly advantageous as it produces only water and hydrogen gas as byproducts.[6]

Experimental Protocol: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

Objective: To synthesize 2,5-disubstituted pyrazines from 2-amino alcohols.

Materials:

-

Manganese pincer complex (catalyst)

-

Potassium tert-butoxide (base)

-

2-Amino alcohol (substrate)

-

Toluene (solvent)

-

Argon gas

-

Ethyl acetate

-

Water

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst and potassium tert-butoxide.

-

Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

-

Add the 2-amino alcohol (1.0 mmol) and toluene (3.0 mL) under the argon atmosphere.

-

Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, quench the reaction by adding 5 mL of water.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrazine.[6]

Diagram: Workflow for Manganese-Catalyzed Synthesis

Caption: Manganese-Catalyzed Dehydrogenative Coupling Workflow.

II. Therapeutic Applications of Pyrazine Ethanol Derivatives

Pyrazine derivatives have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery.[5]

A. Anticancer Activity

A significant body of research has been dedicated to developing pyrazine derivatives as potent anticancer agents.[1][5] These compounds have been shown to inhibit the proliferation of a wide variety of cancer cell lines, often with high efficacy.[5] Their mechanisms of action frequently involve the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1] A notable area of investigation is their role as kinase inhibitors.[1]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Pyrazine-based compounds have been successfully developed as potent inhibitors of various kinases, with many of these inhibitors acting as ATP-competitive binders to the ATP-binding pocket of the kinase.[1]

Table 1: In Vitro Anticancer Activity of Selected Pyrazine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 89 | MCF-7 (Breast) | 10.43 | [2] |

| Compound 90 | HT-29 (Colon) | 10.90 | [2] |

| Compound 49 | A549 (Lung) | 0.13 | [2] |

| Compound 49 | Colo-205 (Colon) | 0.19 | [2] |

| Compound 50 | MCF-7 (Breast) | 0.18 | [2] |

| Compound 51 | MCF-7 (Breast) | 0.012 | [2] |

| Compound 51 | A549 (Lung) | 0.045 | [2] |

| Compound 51 | DU-145 (Prostate) | 0.33 | [2] |

B. Anti-inflammatory Activity

Pyrazine derivatives have also shown promise as anti-inflammatory agents.[2][8] The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as the carrageenan-induced paw edema model in rats or mice.[1] For instance, a paeonol derivative containing a pyrazine structure demonstrated 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM.[2]

C. Antimicrobial and Antitubercular Activity

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][8] Notably, Pyrazinamide (PZA), a derivative of pyrazine, is a crucial first-line drug for the treatment of tuberculosis.[8]

III. Mechanisms of Action: Targeting Key Signaling Pathways

The therapeutic effects of pyrazine ethanol derivatives are often attributed to their ability to modulate specific cellular signaling pathways. As previously mentioned, a primary mechanism of action for many anticancer pyrazine derivatives is the inhibition of protein kinases.

Diagram: Simplified Kinase Signaling Pathway Targeted by Pyrazine Derivatives

Caption: Simplified Kinase Signaling Pathway Targeted by Pyrazine Derivatives.

This diagram illustrates a generalized mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer. Pyrazine-based kinase inhibitors can block the activity of key kinases in this pathway, such as RAF, thereby preventing downstream signaling that leads to cell proliferation and survival.

IV. Key Experimental Methodologies

This section provides detailed protocols for key experiments commonly employed in the evaluation of the biological activities of pyrazine derivatives.

A. In Vitro Anticancer Activity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of pyrazine derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Pyrazine derivatives

-

Vehicle control (e.g., DMSO)

-

Positive control (a known anticancer drug)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives. Include a vehicle control and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[1]

B. In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of pyrazine derivatives.

Materials:

-

Rats or mice

-

Pyrazine derivative

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Vehicle

-

Carrageenan solution (e.g., 1% in saline)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Divide the animals into groups and administer the pyrazine derivative, a reference drug, or the vehicle orally or intraperitoneally.

-

Induction of Edema: After a specific time to allow for drug absorption (e.g., 30-60 minutes), inject a sub-plantar injection of carrageenan solution into the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[1]

V. Conclusion and Future Directions

Pyrazine derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities.[1] Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of new and effective therapies.[1][2] The ability to readily modify the pyrazine scaffold provides a rich area for future research, allowing for the fine-tuning of their pharmacological properties.[1] The continued exploration of the chemical space around the pyrazine core holds great promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs. This guide provides a solid foundation of data and methodologies to support and inspire further research and development in this exciting area of medicinal chemistry.[1]

References

- Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(1)/[9].pdf]([Link]9].pdf)

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. Retrieved from [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]

-

Review on the Synthesis of Pyrazine and Its Derivatives. (2026). ResearchGate. Retrieved from [Link]

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). PMC. Retrieved from [Link]

- Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. (2025). Asian Journal of Pharmaceutical Sciences.

- 6.2.2. Pyrazines. (n.d.). Science of Synthesis.

-

PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). (n.d.). INCHEM. Retrieved from [Link]

- a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Publishing.

-

Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Thermal Profiling of 2-(6-Chloropyrazin-2-yl)ethan-1-ol: A Technical Guide to Melting and Boiling Point Determination

Executive Summary

In the landscape of modern drug development, functionalized pyrazines serve as critical pharmacophores and synthetic intermediates, particularly in the design of kinase inhibitors and CNS-active therapeutics. 2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS: 2354169-91-6) is a highly specialized, relatively novel building block[1]. Because empirical thermal data for this specific compound is scarce in public repositories, researchers must rely on structure-property relationship (SPR) modeling and rigorous analytical testing to establish its melting point (MP) and boiling point (BP).

This whitepaper provides a Senior Application Scientist’s perspective on the causality behind the thermal properties of 2-(6-Chloropyrazin-2-yl)ethan-1-ol, offers predictive thermodynamic baselines, and outlines self-validating experimental protocols for precise thermal characterization.

Molecular Architecture & Causality of Thermal Properties

The thermal behavior of a molecule is dictated by the energy required to overcome its intermolecular forces (lattice energy for melting; vapor pressure for boiling). To understand the thermal profile of 2-(6-Chloropyrazin-2-yl)ethan-1-ol, we must deconstruct its molecular architecture:

-

The Pyrazine Core: Pyrazine is an electron-deficient, aromatic diazine. Its planar structure allows for π−π stacking, but it has a net dipole moment of zero due to symmetry.

-

The 6-Chloro Substituent: The addition of a chlorine atom breaks the molecular symmetry, which typically disrupts crystal lattice packing, thereby lowering the melting point compared to the parent pyrazine. However, the heavy halogen significantly increases the molecular weight (158.58 g/mol ) and the polarizability of the electron cloud, leading to stronger London dispersion forces that drive up the boiling point[2].

-

The 2-Hydroxyethyl (Ethanol) Chain: This is the most critical moiety for thermal behavior. The terminal hydroxyl (-OH) group acts as both a strong hydrogen bond donor and acceptor. The intermolecular hydrogen bonding network formed between the hydroxyl group and the pyrazine nitrogen atoms drastically increases the energy required for both phase transitions (solid-to-liquid and liquid-to-gas).

Fig 1: Causality of structural moieties on the thermal properties of 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Predictive Thermal Data & Comparative Analysis

Because 2-(6-Chloropyrazin-2-yl)ethan-1-ol lacks established empirical data, we synthesize its predicted thermal profile by analyzing the delta shifts ( ΔT ) of its structural analogs.

-

Boiling Point Estimation: 2-Chloropyrazine boils at 153–154 °C[2]. Substituting a hydrogen with a hydroxyethyl group typically adds 120–140 °C to the boiling point due to extensive hydrogen bonding. Therefore, the predicted BP is 275–295 °C .

-

Melting Point Estimation: While pyrazine melts at 52 °C, 2-chloropyrazine is a liquid at room temperature (<25 °C) due to disrupted symmetry. The addition of the hydroxyethyl group restores some lattice stability via intermolecular hydrogen bonding, likely resulting in a low-melting solid or a highly viscous liquid at room temperature. The predicted MP is 30–60 °C .

Quantitative Data Summary

| Compound | CAS Number | Molecular Weight | Experimental BP (°C) | Experimental MP (°C) |

| Pyrazine | 290-37-9 | 80.09 g/mol | 115 | 52 |

| 2-Chloropyrazine | 14508-49-7 | 114.53 g/mol | 153 - 154 | < 25 (Liquid) |

| 2-Pyrazineethanol | 5602-13-1 | 124.14 g/mol | ~ 245 | < 25 (Liquid) |

| 2-(6-Chloropyrazin-2-yl)ethan-1-ol | 2354169-91-6 | 158.58 g/mol | 275 - 295 (Predicted) | 30 - 60 (Predicted) |

Experimental Protocols for Thermal Profiling

To validate these predictions, researchers must employ self-validating thermal analysis systems. The following protocols are grounded in standard pharmacopeial and industrial methodologies.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses are insufficient for low-melting or hygroscopic solids. DSC provides a highly accurate, thermodynamic measurement of the fusion process, compliant with ASTM E794 [3] and USP <891> [4].

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5 to 15 mg of 2-(6-Chloropyrazin-2-yl)ethan-1-ol (ensure >98.5% purity to prevent eutectic melting point depression) into an aluminum DSC pan[5].

-

Hermetic Sealing: Crimp the lid to hermetically seal the pan, preventing the volatilization of the sample before the melting transition occurs.

-

Atmospheric Control: Purge the sample chamber continuously with dry Nitrogen (NF) at a flow rate of 50 mL/min to prevent moisture absorption or oxidative degradation[6].

-

Thermal Cycling:

-

Cool the sample to 0 °C to establish a stable baseline.

-

Heat the sample at a controlled rate of 10 °C/min up to 100 °C[7].

-

-

Data Interpretation: Analyze the resulting thermogram. The melting point is not the peak maximum, but rather the extrapolated onset temperature ( To ) of the endothermic peak, representing the thermodynamic melting point of the pure crystalline phase[5].

Boiling Point Determination via Thermogravimetric Analysis (TGA)

For high-boiling compounds that may thermally degrade near their boiling point, TGA is superior to simple distillation. It measures mass loss as a function of temperature[8].

Step-by-Step Protocol:

-

Sample Loading: Dispense 20 to 50 mg of the sample into a tared platinum or alumina crucible[9].

-

Purge Gas Configuration: Utilize a Nitrogen purge at 40 mL/min. An inert atmosphere is critical here; an oxidative environment (like air) could induce premature thermal decomposition before the true boiling point is reached[9].

-

Temperature Ramp: Heat the furnace from ambient temperature to 350 °C at a steady ramp rate of 10 °C/min.

-

Data Interpretation: The boiling point correlates with the extrapolated onset of the steep mass-loss curve (the vaporization step). If the derivative thermogravimetry (DTG) curve shows multiple peaks, the compound is likely decomposing rather than boiling cleanly, necessitating vacuum micro-ebulliometry as an alternative.

Fig 2: Standardized experimental workflow for thermal profiling using DSC and TGA methodologies.

References

-

Chemsrc. "2-(6-Chloropyrazin-2-yl)ethan-1-ol | CAS#:2354169-91-6." Chemsrc.com. Available at:[Link]

-

ASTM International. "ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM.org. Available at:[Link]

-

Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties (USP <891>)." Labmanager.com. Available at:[Link]

-

Pharmaceutical Technology. "Residual Moisture Testing Methods for Lyophilized Drug Products." Pharmtech.com. Available at:[Link]

-

Particle Technology Labs. "Thermogravimetric Analysis." Particletechlabs.com. Available at:[Link]

Sources

- 1. 2-(6-Chloropyrazin-2-yl)ethan-1-ol | CAS#:2354169-91-6 | Chemsrc [chemsrc.com]

- 2. 2-Chloropyrazine CAS#: 14508-49-7 [m.chemicalbook.com]

- 3. E794 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis [store.astm.org]

- 4. Thermal Analysis: Stability, Decomposition, and Material Properties | Lab Manager [labmanager.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. lyotechnology.com [lyotechnology.com]

- 7. scispace.com [scispace.com]

- 8. pharmtech.com [pharmtech.com]

- 9. particletechlabs.com [particletechlabs.com]

Rational Design and Mechanistic Evolution of Chloropyrazine Synthesis Intermediates

Introduction: The Strategic Value of Chloropyrazines

In the landscape of modern pharmaceutical development, the pyrazine heterocycle represents a privileged scaffold. The conceptual replacement of a CH group with a nitrogen atom within an aromatic ring often drastically improves the pharmacokinetic properties of a drug candidate. However, functionalizing the electron-deficient pyrazine core requires highly specific synthetic intermediates. Among these, chloropyrazines serve as the most critical linchpins for downstream cross-coupling, amination, and nucleophilic aromatic substitution (SNAr) reactions.

Historically, the synthesis of chloropyrazines relied heavily on harsh, non-selective thermal activation or the use of highly toxic halogenating agents like phosphorus oxychloride (POCl3)[1]. Today, driven by the need for scalable, green, and regioselective pathways, the field has evolved toward catalytic, microwave-assisted, and sonochemical methodologies. This whitepaper dissects the mechanistic causality behind these modern synthetic routes and provides self-validating protocols for generating high-purity chloropyrazine intermediates.

Mechanistic Causality in Pyrazine Halogenation

Understanding the intrinsic electronic properties of pyrazine is essential for designing effective synthesis routes. The two highly electronegative nitrogen atoms at the 1,4-positions withdraw electron density from the carbon framework, rendering the ring highly resistant to standard electrophilic aromatic substitution.

To overcome this, chemists historically utilized N-oxide intermediates . By oxidizing the pyrazine nitrogen, the ring is temporarily activated. The N-oxide oxygen attacks an electrophilic activating agent (such as POCl3), forming a highly electrophilic pyrazinium species. This facilitates the nucleophilic attack of a chloride ion, followed by a Boekelheide-type rearrangement and elimination to yield the 2-chloropyrazine derivative[1].

Mechanistic pathway of pyrazine N-oxide activation and subsequent chlorination.

While effective, the toxicity of POCl3 has driven the development of alternative strategies. Modern approaches leverage the inductive and resonance effects of existing substituents (e.g., amino groups) to direct chlorination using milder reagents like N-chlorosuccinimide (NCS)[2].

Strategic Workflows in Modern Drug Discovery

The Favipiravir Precursor: Eliminating POCl3

Favipiravir, a potent antiviral agent, requires 3,6-dichloropyrazine-2-carbonitrile as a key intermediate. To bypass harsh chlorinating agents, a highly optimized 4-step sequence from commercially available 2-aminopyrazine was developed. This route utilizes orthogonal reactivity: regioselective chlorination is followed by NBS bromination, setting up a highly specific Palladium-catalyzed cyanation. Finally, a Sandmeyer diazotization/chlorination sequence installs the final chlorine atom, yielding the product safely and efficiently[1].

Workflow for the POCl3-free synthesis of 3,6-dichloropyrazine-2-carbonitrile.

Sonochemical Synthesis of SARS-CoV-2 Ligands

In the pursuit of novel ligands for SARS-CoV-2, researchers required 2-alkynyl substituted 3-chloropyrazines. Traditional Sonogashira couplings required long heating times (2-4 hours) and multiple co-catalysts. By shifting to an ultrasound-assisted Cu-catalyzed coupling in PEG-400, the reaction leverages acoustic cavitation. The implosive collapse of microscopic bubbles generates localized "hot spots" of extreme temperature and pressure, driving the C-C bond formation rapidly without bulk heating[3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system —meaning the chemistry itself provides intrinsic feedback (visual, thermal, or analytical) to confirm success before proceeding to the next step.

Protocol A: Regioselective Synthesis of 2-Amino-3,5-dichloropyrazine

This intermediate is crucial for synthesizing kinase inhibitors and functional materials[2].

-

Reagents: 2-Aminopyrazine (0.168 mol), N-chlorosuccinimide (NCS, 2.1 eq), Tetrahydrofuran (THF).

-

Procedure: Dissolve 2-aminopyrazine in THF. Add NCS portion-wise to control the exotherm. Stir the reaction at room temperature for 2 hours.

-

Causality: NCS acts as a mild, controlled source of electrophilic chlorine. The amino group at C2 strongly activates the C3 and C5 positions via resonance (acting as an ortho/para directing equivalent in heterocycles). THF provides a polar aprotic medium that stabilizes the polar transition state without solvolyzing the NCS.

-

Self-Validation Checkpoint: The reaction progress is self-validating via High-Performance Liquid Chromatography (HPLC). The complete disappearance of the 2-aminopyrazine peak and the emergence of a single new peak confirms that over-chlorination (to the trichloro derivative) has been successfully avoided. 1H NMR will show a distinct, single singlet for the isolated C6 proton, validating regioselectivity.

Protocol B: Microwave-Assisted Aminodehalogenation for Anti-TB Agents

Used to synthesize 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide[4].

-

Reagents: 3-chloropyrazine-2-carboxamide, substituted benzylamine (1.5 eq).

-

Procedure: Combine reactants in a microwave-safe vial. Irradiate in a focused microwave reactor at 120°C for 15 minutes.

-

Causality: The electron-withdrawing carboxamide group at C2 severely depletes electron density at C3, priming the chlorine atom for Nucleophilic Aromatic Substitution (SNAr). Microwave dielectric heating provides rapid, uniform thermal energy directly to the polar reactants, overcoming the activation energy barrier instantly and preventing the thermal degradation seen in prolonged conventional heating.

-

Self-Validation Checkpoint: The formation of the secondary amine alters the chromophore of the pyrazine ring. A distinct bathochromic shift (red shift) in the UV-Vis absorption profile provides real-time validation of the substitution event.

Quantitative Process Metrics

To evaluate the efficiency of these mechanistic shifts, the following table summarizes the quantitative improvements achieved by moving from conventional to modern synthetic methodologies.

Table 1: Comparative Metrics of Chloropyrazine Synthetic Methodologies

| Target Intermediate | Conventional Method | Modern/Optimized Method | Key Advantage | Ref |

| 2,3-Diamino-5,6-dichloropyrazine | Harsh thermal conditions, poor selectivity | NCS in THF (86% yield, 2h) | High regioselectivity, highly scalable | [2] |

| 3,6-Dichloropyrazine-2-carbonitrile | POCl3 halogenation | Sandmeyer sequence (48% overall yield) | Eliminates toxic POCl3, improves safety | [1] |

| 3-Alkylaminopyrazine-2-carboxamides | Convective thermal heating (hours) | Microwave irradiation (minutes) | Higher yields, drastically reduced time | [4] |

| 2-Alkynyl-3-chloropyrazines | Thermal Pd/C-CuI coupling (2-4h) | Ultrasound Cu-catalyzed in PEG-400 | Co-catalyst free, utilizes green solvent | [3] |

Conclusion

The trajectory of chloropyrazine synthesis mirrors the broader evolution of pharmaceutical chemistry: a shift from brute-force thermal and highly toxic reagents toward elegant, mechanistically driven, and environmentally benign processes. By understanding the electronic causality of the pyrazine ring, researchers can design self-validating protocols that ensure high fidelity in the generation of these critical drug discovery building blocks.

References

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Semantic Scholar.

- An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine. University of East Anglia.

- In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PMC / NIH.

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu

- Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS.

The Strategic Role of 2-(6-Chloropyrazin-2-yl)ethan-1-ol in Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Pyrazine derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their unique electronic properties and ability to act as bioisosteres for other aromatic systems have made them a privileged scaffold in drug discovery.[3] This guide delves into the chemistry and application of a specific, highly versatile building block: 2-(6-Chloropyrazin-2-yl)ethan-1-ol. We will explore its synthesis, physicochemical characteristics, and its strategic deployment as a pivotal intermediate in the construction of complex, biologically active heterocyclic systems. This document serves as a technical resource, providing both foundational knowledge and actionable protocols for professionals engaged in pharmaceutical research and development.

The Pyrazine Scaffold: A Privileged Motif in Drug Discovery

Heterocyclic compounds are fundamental to medicinal chemistry, with nitrogen-containing systems being particularly prominent in approved drugs.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is an electron-deficient system that offers unique opportunities for molecular design.[3] This electron-deficient nature, coupled with the nitrogen atoms' capacity to serve as hydrogen bond acceptors, allows pyrazine-containing molecules to effectively interact with biological targets such as protein kinases.[4][5]

The incorporation of a pyrazine moiety can confer a range of desirable pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.[2][6] A notable example is Favipiravir, a pyrazine-based antiviral agent effective against a variety of RNA viruses.[6] The strategic functionalization of the pyrazine ring is therefore a critical aspect of modern drug design, and intermediates that facilitate this are of high value. 2-(6-Chloropyrazin-2-yl)ethan-1-ol is one such key intermediate, offering two distinct points for chemical modification: the reactive chlorine atom and the primary alcohol.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| CAS Number | 2354169-91-6 |

| Appearance | Expected to be an off-white to pale yellow solid or oil |

| Solubility | Expected to be soluble in polar organic solvents (e.g., Methanol, Dichloromethane, THF) |

| Reactivity Centers | 1. Chlorine on pyrazine ring (Nucleophilic Substitution/Cross-Coupling) 2. Primary alcohol (Oxidation/Esterification/Etherification) |

Synthesis of 2-(6-Chloropyrazin-2-yl)ethan-1-ol: A Proposed Pathway

While multiple synthetic routes can be envisioned, a highly effective and regioselective method involves the directed lithiation of a dichloropyrazine precursor followed by reaction with an appropriate electrophile. This approach leverages the ability of lithium reagents to selectively deprotonate aromatic rings at specific positions, guided by existing substituents.[7][8]

The proposed synthesis begins with commercially available 2,6-dichloropyrazine. Directed ortho-metalation using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures would likely favor deprotonation at the C-3 position due to the directing and activating effects of the adjacent chlorine atom. However, a more plausible and controlled approach for regioselectivity at the C-2 position (para to the other chlorine) can be achieved. Subsequent reaction of the resulting organolithium intermediate with ethylene oxide provides a direct route to the desired 2-hydroxyethyl side chain.[9]

Caption: Proposed synthetic workflow for 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Detailed Experimental Protocol (Proposed)

Materials:

-

2,6-Dichloropyrazine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Ethylene oxide (condensed and freshly used)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,6-dichloropyrazine (1.0 eq) and dissolve in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate. The causality for using a low temperature is to prevent side reactions and ensure the kinetic stability of the organolithium species.

-

Electrophilic Quench: Add freshly condensed ethylene oxide (1.5 eq) to the reaction mixture at -78 °C. The reaction is highly exothermic and must be controlled. Allow the reaction to slowly warm to room temperature and stir overnight. The strained epoxide ring of ethylene oxide is an excellent electrophile for the nucleophilic organolithium intermediate.[10]

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Key Synthetic Transformations and Applications

The synthetic utility of 2-(6-Chloropyrazin-2-yl)ethan-1-ol stems from its two orthogonal reactive handles, allowing for sequential and controlled modifications.

Caption: Key reaction pathways originating from 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Transformations of the Hydroxyl Group:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP). This aldehyde is a versatile intermediate for reactions such as reductive amination or Wittig olefination. Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate. These carboxylic acid derivatives are crucial for forming amides, which are prevalent in many kinase inhibitors.[5]

-

Esterification/Etherification: The alcohol can be readily converted to esters or ethers, allowing for the exploration of structure-activity relationships (SAR) by modifying lipophilicity and steric bulk.

Displacement of the Chlorine Atom:

The chlorine atom on the electron-deficient pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by a variety of nucleophiles, most notably amines, to form aminopyrazine derivatives. This is a common strategy in the synthesis of kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase.[3][4]

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling (with boronic acids) or Buchwald-Hartwig amination (with amines) provide powerful and versatile methods to form new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino substituents, which is critical for optimizing the pharmacological profile of a drug candidate.

Case Study: A Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[11] Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-(6-aminopyrazin-2-yl)ethanol scaffold, readily accessible from our title compound, is an excellent starting point for the development of such inhibitors.

Caption: Conceptual workflow for utilizing the title compound in a kinase inhibitor discovery program.

In a typical drug discovery campaign, the chlorine atom would first be displaced with a diverse set of amines (R¹-NH₂) to generate a library of aminopyrazine intermediates. The alcohol moiety would then be oxidized to a carboxylic acid. Finally, this acid would be coupled with another library of amines (R²-NH₂) to produce a large array of final compounds. This systematic approach allows for the rapid exploration of chemical space around the pyrazine core to identify potent and selective inhibitors.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling 2-(6-Chloropyrazin-2-yl)ethan-1-ol and its precursors.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: While specific toxicity data for this compound is not widely available, related compounds like 2-chloroethanol are known to be toxic.[12] It should be treated as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

2-(6-Chloropyrazin-2-yl)ethan-1-ol is a strategically important building block in heterocyclic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists. The ability to sequentially modify both the pyrazine core and the ethyl alcohol side chain provides a robust platform for generating diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. The synthetic pathways and applications discussed in this guide underscore its potential to accelerate drug discovery programs and contribute to the development of next-generation pharmaceuticals.

References

-

Chen, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

-

Makarov, V. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available at: [Link]

-

Xie, J., et al. (2021). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. Available at: [Link]

-

El-Damasy, A. K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Ali, N. M., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. Available at: [Link]

-

Marsais, F., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters. Available at: [Link]

-

Dunkelberg, H. (1983). Carcinogenic activity of ethylene oxide and its reaction products 2-chlorethanol, 2-bromoethanol, ethylene glycol and diethylene glycol. II. Testing of 2-chlorethanol and 2-bromoethanol for carcinogenic activity. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene B. Available at: [Link]

-

Kondo, Y., Murata, N., & Sakamoto, T. (1993). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES. Available at: [Link]

-

Comins, D. L., & Joseph, S. P. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-